Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester
CAS No.: 13303-10-1
Cat. No.: VC20980738
Molecular Formula: C11H13NO5
Molecular Weight: 239.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13303-10-1 |
|---|---|
| Molecular Formula | C11H13NO5 |
| Molecular Weight | 239.22 g/mol |
| IUPAC Name | tert-butyl (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C11H13NO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3 |
| Standard InChI Key | XNPGBDJTEBCMHA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
Physical Properties
The physical properties of carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester influence its handling, storage, and application in research settings. While specific experimental data is limited in the available literature, some important physical characteristics can be identified through the molecule's structure and comparative analysis with similar compounds.
Table 1: Physical Properties of Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 239.22 g/mol | Determined from molecular formula |
| Physical State | Solid | At room temperature and pressure |
| Color | Typically pale yellow to white | Based on similar nitrophenyl derivatives |
| Solubility | Soluble in organic solvents | Including dichloromethane, acetone, etc. |
| Stability | Moderately stable | Sensitive to moisture and prolonged heat |
The compound's physical properties make it suitable for use in laboratory settings, particularly in organic synthesis and analytical applications. Its solubility characteristics allow for its use in various solvent systems commonly employed in research environments.
Chemical Reactivity
The chemical reactivity of carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester is primarily governed by the carbonate linkage and the electron-withdrawing effect of the nitro group. Key aspects of its reactivity include:
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The carbonate group serves as an activated ester, making it susceptible to nucleophilic attack
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The 4-nitrophenyl group acts as a good leaving group in nucleophilic substitution reactions
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The tert-butyl group provides steric protection, influencing reaction rates and selectivity
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The compound shows characteristic interactions with nucleophiles and electrophiles
These reactivity patterns make the compound particularly useful in organic synthesis, where controlled reactivity is essential for selective transformations.
Synthesis and Preparation Methods
Deuterated Variants
A notable variant of the compound is tert-Butyl-d9 4-Nitrophenyl Carbonate (CAS No. 1190006-35-9), which is the deuterated form of the standard compound. This variant has a slightly higher molecular weight of 248.282 g/mol due to the replacement of hydrogen atoms with deuterium atoms.
The synthesis of this deuterated variant typically involves the reaction of deuterated tert-butyl alcohol with 4-nitrophenyl chloroformate or similar reagents. This isotopically labeled version is particularly valuable in analytical applications where isotopic tracing is required.
Applications in Research
Analytical Chemistry Applications
Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester finds significant application in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). Its utility in this context includes:
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Serving as a standard for HPLC method development and validation
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Applications in the separation and analysis of related compounds
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Use in the development of specialized analytical techniques for carbonate derivatives
The compound's distinctive chromophore (the nitrophenyl group) makes it readily detectable using standard UV-Vis detectors commonly employed in HPLC systems, enhancing its utility in analytical applications.
Organic Synthesis Applications
In the field of organic synthesis, carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester serves as an important intermediate or reagent. Its applications include:
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Acting as a carbonate transfer agent in the synthesis of various carbonate derivatives
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Serving as a protecting group for alcohols in multi-step synthetic sequences
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Functioning as an activating agent in certain organic transformations
The compound's controlled reactivity, particularly the balance between stability and activation potential, makes it valuable in complex synthetic schemes where selective reactivity is essential.
Applications of Isotopically Labeled Variants
The deuterated variant (tert-Butyl-d9 4-Nitrophenyl Carbonate) has specialized applications in research contexts where isotopic labeling provides analytical advantages:
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Use as an internal standard in mass spectrometry analyses
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Applications in metabolic studies and reaction mechanism investigations
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Employment in structural elucidation studies
This isotopically labeled version allows researchers to track the fate of the tert-butyl group in various reactions and biological systems, providing valuable mechanistic insights.
Biological Activity and Interactions
Enzymatic Interactions
Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester exhibits biological activity primarily through its role as a substrate in enzymatic reactions. Key aspects of these interactions include:
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Serving as a substrate for various hydrolase enzymes
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Interactions with biological macromolecules through specific binding interactions
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Potential role in enzyme inhibition studies
These enzymatic interactions make the compound useful in biochemical research focused on understanding enzyme mechanisms and kinetics.
Carbonic Anhydrase Inhibition
One of the notable biological activities of carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester is its role as a carbonic anhydrase inhibitor. This property has implications for:
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Studies of pH regulation mechanisms in biological systems
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Investigation of ion transport across membranes
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Research into physiological processes dependent on carbonic anhydrase activity
Understanding the compound's interaction with carbonic anhydrase provides insights into the molecular basis of enzyme inhibition and may inform the development of related compounds with enhanced inhibitory properties.
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds share structural similarities with carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester, providing context for understanding its properties and reactivity:
Table 2: Related Compounds and Structural Differences
| Compound | Key Structural Difference | CAS Number |
|---|---|---|
| Carbonic acid, 1-chloroethyl 4-nitrophenyl ester | Contains a chlorine substituent | N/A |
| Carbonic acid, phenyl ester | Lacks the nitro group | N/A |
| Bis(4-nitrophenyl) carbonate | Contains two nitrophenyl groups instead of tert-butyl and nitrophenyl | N/A |
These structural analogs exhibit different reactivity patterns and physical properties compared to carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester, highlighting the influence of specific structural elements on chemical behavior.
Functional Equivalents
Functional equivalents of carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester share similar reactivity profiles while having different structural features. These include:
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Other activated carbonate esters with different leaving groups
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Alternative carbonate-based reagents used in similar synthetic applications
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Compounds that share biological activity profiles, particularly carbonic anhydrase inhibition
Comparing the properties and applications of these functional equivalents provides a broader understanding of the structure-activity relationships governing this class of compounds.
Current Research and Future Directions
Recent Research Findings
Current research involving carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester focuses on several key areas:
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Development of improved synthetic methods with higher yields and fewer side products
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Exploration of new applications in organic synthesis and medicinal chemistry
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Investigation of structure-activity relationships in enzyme inhibition studies
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Refinement of analytical methods using this compound as a standard or model system
These research directions continue to expand our understanding of this versatile compound and its potential applications.
Future Research Opportunities
Several promising avenues for future research with carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester include:
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Development of novel derivatives with enhanced properties for specific applications
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Exploration of potential therapeutic applications based on its enzyme inhibition properties
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Investigation of its utility in green chemistry approaches to organic synthesis
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Further studies of its interaction with biological systems and potential biomedical applications
These research opportunities highlight the continuing relevance of this compound in various scientific fields and its potential for contributing to advances in chemistry and related disciplines.
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